molecular formula C8H9NO2 B1283374 3-Amino-4-methoxybenzaldehyde CAS No. 351003-10-6

3-Amino-4-methoxybenzaldehyde

Cat. No.: B1283374
CAS No.: 351003-10-6
M. Wt: 151.16 g/mol
InChI Key: IXWVKDLWPHIKHS-UHFFFAOYSA-N
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Description

It belongs to the class of aromatic compounds and is widely used in various fields of scientific research and industry. This compound is characterized by the presence of an amino group at the third position and a methoxy group at the fourth position on the benzaldehyde ring.

Mechanism of Action

Target of Action

Similar compounds such as semicarbazones and thiosemicarbazones have been reported to inhibit endogenous proteolytic activity .

Mode of Action

It’s known that the compound can undergo reactions at the benzylic position, which are typically free radical reactions . This suggests that the compound might interact with its targets through a free radical mechanism, leading to changes in the target molecules.

Biochemical Pathways

It’s worth noting that amino acids play significant roles in regulating skeletal muscle metabolism . Therefore, it’s plausible that 3-Amino-4-methoxybenzaldehyde, being an amino compound, might have some influence on these pathways.

Pharmacokinetics

The compound’s molecular weight (15116 g/mol) and its physical form (yellow to brown solid) suggest that it might have good bioavailability .

Result of Action

Given its potential interaction with proteolytic activity, it might influence protein turnover and other related cellular processes .

Action Environment

Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, the compound is recommended to be stored at 2-8°C and protected from light , suggesting that these conditions might be optimal for its stability and efficacy.

Biochemical Analysis

Biochemical Properties

3-Amino-4-methoxybenzaldehyde plays a significant role in biochemical reactions, particularly in the context of redox reactions and enzyme interactions. It has been observed to interact with enzymes such as superoxide dismutases and glutathione reductase, which are crucial for maintaining cellular redox homeostasis . The compound’s ability to disrupt these antioxidation systems makes it a potent agent in biochemical studies aimed at understanding oxidative stress and its effects on cellular functions.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in fungal cells, this compound disrupts cellular antioxidation components, leading to inhibited fungal growth . This disruption can also affect mammalian cells by altering their redox balance, which in turn impacts cell function and viability.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can form reversible adducts with biomolecules, such as forming oximes with hydroxylamine . Additionally, it can act as a redox-active compound, participating in electron transfer reactions that disrupt cellular redox homeostasis . These interactions can lead to enzyme inhibition or activation, depending on the specific biochemical context.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound has a relatively short half-life in oxidative environments, leading to rapid degradation . Its initial impact on cellular processes can be significant, particularly in in vitro studies where controlled conditions are maintained.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical interactions without adverse effects. At higher doses, this compound can induce toxic effects, including oxidative stress and cellular damage . These threshold effects are crucial for determining safe and effective dosage levels for experimental purposes.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to the metabolism of aromatic aldehydes. It interacts with enzymes such as aldehyde dehydrogenases, which facilitate its conversion to corresponding acids . These metabolic pathways are essential for understanding the compound’s role in cellular metabolism and its potential effects on metabolic flux and metabolite levels.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. Its relatively high water solubility facilitates its movement across cellular membranes . The compound’s distribution is influenced by its interactions with cellular components, which can affect its localization and accumulation in specific tissues.

Subcellular Localization

The subcellular localization of this compound is determined by its chemical properties and interactions with cellular machinery. It has been observed to localize in various cellular compartments, including the cytoplasm and mitochondria . This localization can influence its activity and function, particularly in the context of redox reactions and enzyme interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 3-Amino-4-methoxybenzaldehyde can be achieved through several synthetic routes. One common method involves the nitration of 4-methoxybenzaldehyde to form 4-methoxy-3-nitrobenzaldehyde, followed by reduction to yield this compound . The nitration reaction typically uses concentrated nitric acid and sulfuric acid as reagents, while the reduction step can be carried out using hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound often involves the use of large-scale nitration and reduction processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to achieve the desired quality of the compound .

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-methoxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino and methoxy groups can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Concentrated nitric acid for nitration, sulfuric acid for sulfonation, and halogens (chlorine, bromine) for halogenation.

Major Products Formed

    Oxidation: 3-Amino-4-methoxybenzoic acid.

    Reduction: 3-Amino-4-methoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3-Amino-4-methoxybenzaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, dyes, and agrochemicals.

    Biology: It is used in the study of enzyme-catalyzed reactions and as a building block for the synthesis of biologically active molecules.

    Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It is used in the production of fine chemicals, fragrances, and flavoring agents.

Comparison with Similar Compounds

3-Amino-4-methoxybenzaldehyde can be compared with other similar compounds, such as:

    4-Amino-3-methoxybenzaldehyde: Similar structure but with the amino and methoxy groups swapped.

    3-Amino-4-hydroxybenzaldehyde: Similar structure with a hydroxy group instead of a methoxy group.

    3-Amino-4-methylbenzaldehyde: Similar structure with a methyl group instead of a methoxy group.

The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and biological activity .

Properties

IUPAC Name

3-amino-4-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-11-8-3-2-6(5-10)4-7(8)9/h2-5H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXWVKDLWPHIKHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70566542
Record name 3-Amino-4-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70566542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

351003-10-6
Record name 3-Amino-4-methoxybenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=351003-10-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-4-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70566542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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